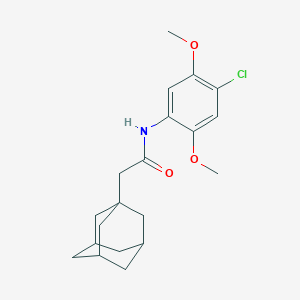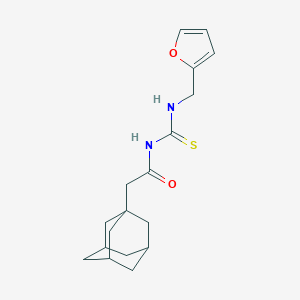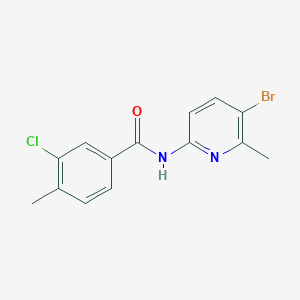
N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide, also known as IDB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to possess a wide range of biological activities.
作用機序
The exact mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways. This compound has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth and proliferation. This compound has also been found to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species (ROS) and to protect cells from oxidative stress. In addition, this compound has been found to regulate the expression of various genes involved in the regulation of cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. This compound has also been extensively studied in vitro and in vivo, making it a well-established compound for further research. However, this compound has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which may limit its use in certain assays. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain studies.
将来の方向性
There are several future directions for the research of N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. In addition, the development of this compound derivatives with improved efficacy and safety profiles may also be a promising direction for future research.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities and has been found to inhibit the growth of cancer cells, to suppress inflammation, and to regulate various cellular processes. Further research is needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. The development of this compound derivatives with improved efficacy and safety profiles may also be a promising direction for future research.
合成法
The synthesis of N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoic acid with 4-iodo-2,5-dimethylaniline in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction proceeds through the formation of an amide bond, which results in the formation of this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for further research.
科学的研究の応用
N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to suppress the replication of the hepatitis B virus.
特性
分子式 |
C17H18INO3 |
|---|---|
分子量 |
411.23 g/mol |
IUPAC名 |
N-(4-iodo-2,5-dimethylphenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H18INO3/c1-10-8-14(11(2)7-13(10)18)19-17(20)12-5-6-15(21-3)16(9-12)22-4/h5-9H,1-4H3,(H,19,20) |
InChIキー |
NPHMEGUQCTVGNG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)

![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
